molecular formula C17H16N2O3S B5061827 N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B5061827
M. Wt: 328.4 g/mol
InChI Key: ZAGLMUAWQIDGBE-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a furan ring, and an ethoxyphenyl group

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-21-13-8-6-12(7-9-13)15-11(2)23-17(18-15)19-16(20)14-5-4-10-22-14/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGLMUAWQIDGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the ethoxyphenyl group and the furan ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often used in acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines or thiols and electrophiles like alkyl halides are used under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in infected cells.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and is studied for its anticancer properties.

    N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide: Similar in structure, this compound is explored for its potential antimicrobial activities.

Uniqueness

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its thiazole ring, in particular, contributes to its potential as a versatile building block in synthetic chemistry and its promising biological activities.

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